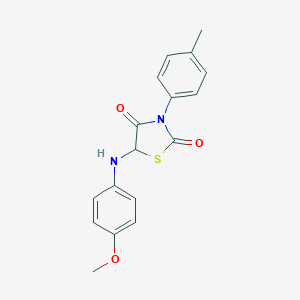
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” is a compound that has been used in the preparation of novel thiazolidinedione-?hydroxamates as Zmp1 inhibitors . It has an empirical formula of C5H5NO4S and a molecular weight of 175.16 .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The synthesis of thiazolidine derivatives has been achieved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” is characterized by the presence of a thiazolidine ring, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations . The chemical reactions involving these motifs are diverse and depend on the substitutions on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” are characterized by the presence of two C=O groups of the thiazolidine ring, which are visible at δ 166.3–166.5 ppm and 169.2–169.4 ppm ranges correspondingly .Orientations Futures
The future research directions for “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” and its derivatives could involve developing multifunctional drugs and improving their activity . The presence of N-acetic acid methyl ester at the 3rd position of the thiazolidin-4-one nucleus, and a C-3 fibric acid moiety at the benzene nucleus were found to be instrumental for enhanced biological activity . Therefore, these structural features could be explored further in the design of next-generation drug candidates .
Propriétés
Numéro CAS |
90137-11-4 |
|---|---|
Nom du produit |
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid |
Formule moléculaire |
C6H5NO4S |
Poids moléculaire |
187.18g/mol |
Nom IUPAC |
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
InChI |
InChI=1S/C6H5NO4S/c1-7-5(10)3(2-4(8)9)12-6(7)11/h2H,1H3,(H,8,9) |
Clé InChI |
NMGOCGVPTUYRJF-IHWYPQMZSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C(=O)O)/SC1=O |
SMILES |
CN1C(=O)C(=CC(=O)O)SC1=O |
SMILES canonique |
CN1C(=O)C(=CC(=O)O)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



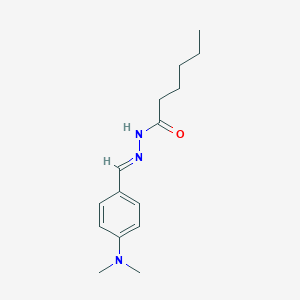
![N'~1~,N'~4~-bis[(E)-(4-fluorophenyl)methylidene]butanedihydrazide](/img/structure/B353352.png)
![2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B353354.png)
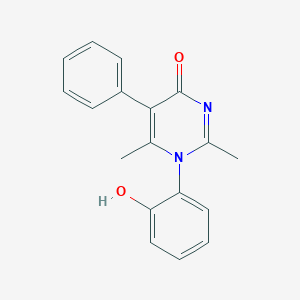
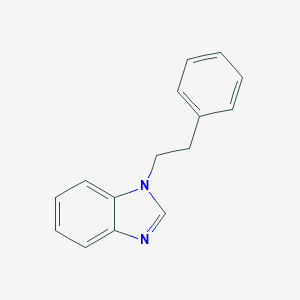
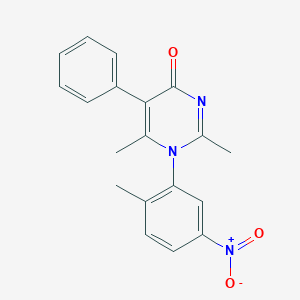
![3-{5-[(4-Bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353368.png)
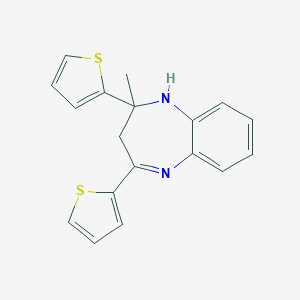
![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)
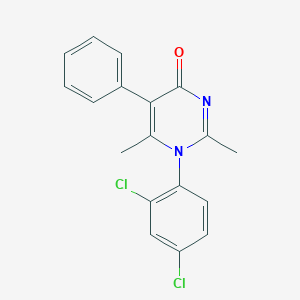
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)
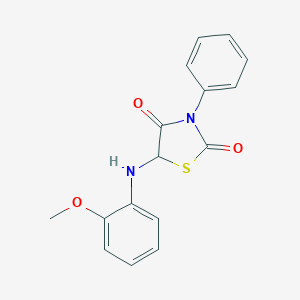
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
